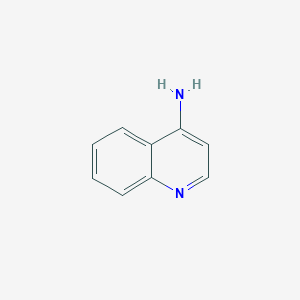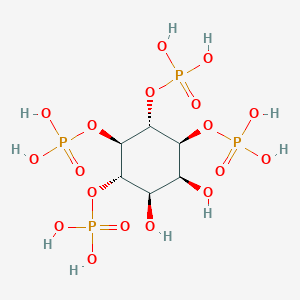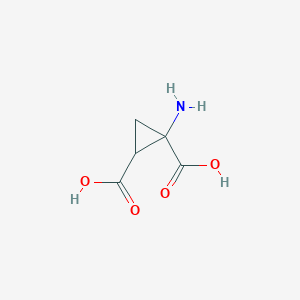![molecular formula C8H18O2S2 B048769 2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol CAS No. 132182-01-5](/img/structure/B48769.png)
2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol, also known as HMPTA, is a compound with various applications in scientific research.
Mechanism Of Action
The exact mechanism of action of 2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol is not well understood. However, it is believed to interact with the hydrophobic regions of proteins, stabilizing their structure and aiding in their solubility.
Biochemical And Physiological Effects
2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol has been shown to have minimal biochemical and physiological effects in vitro. It does not significantly affect cell viability or proliferation and has a low toxicity profile.
Advantages And Limitations For Lab Experiments
One advantage of using 2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol as a solvent is its ability to dissolve a wide range of compounds, making it useful in a variety of experiments. It is also relatively inexpensive and easy to obtain. However, one limitation is its low boiling point, which makes it difficult to use in high-temperature reactions.
Future Directions
There are several potential future directions for research involving 2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol. One area of interest is its use in the development of new drug delivery systems. 2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol has been shown to increase the solubility and stability of certain drugs, making it a promising candidate for use in drug formulations. Additionally, further studies could investigate the potential use of 2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol in the synthesis of novel biomolecules and materials.
Synthesis Methods
2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol can be synthesized through a reaction between 2-methyl-2-propanethiol and 2-methyl-2-propanol in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is a clear, colorless liquid with a characteristic odor.
Scientific Research Applications
2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol is commonly used as a solvent in scientific research, particularly in the field of biochemistry. It is a polar aprotic solvent, meaning it can dissolve a wide range of polar and nonpolar compounds. This property makes it useful in the synthesis and purification of proteins, peptides, and other biomolecules.
properties
CAS RN |
132182-01-5 |
|---|---|
Product Name |
2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol |
Molecular Formula |
C8H18O2S2 |
Molecular Weight |
210.4 g/mol |
IUPAC Name |
2-[(1-hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H18O2S2/c1-7(2,5-9)11-12-8(3,4)6-10/h9-10H,5-6H2,1-4H3 |
InChI Key |
RKIUKWLUGAFWFQ-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)SSC(C)(C)CO |
Canonical SMILES |
CC(C)(CO)SSC(C)(C)CO |
synonyms |
2,2’-Disulfanediylbis(2-methylpropan-1-ol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



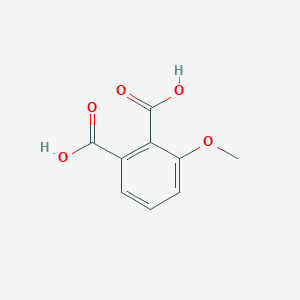
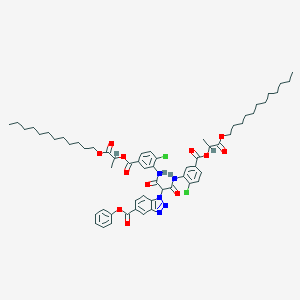
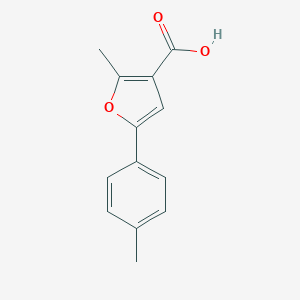
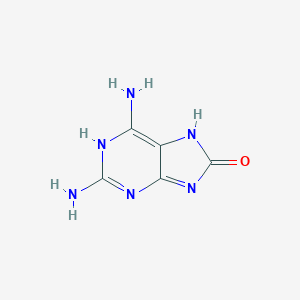
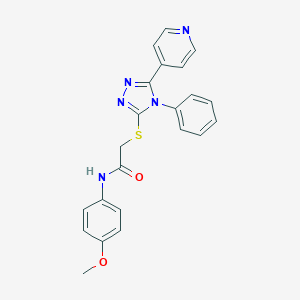
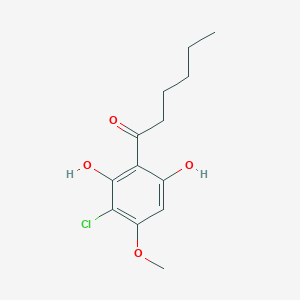
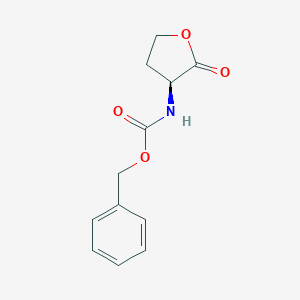

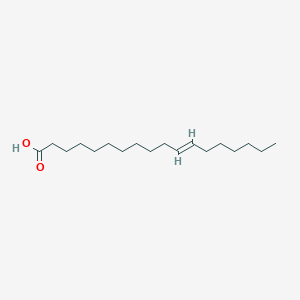
![(Z)-7-[(1S,2R,5S)-3-[(E,3R)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B48707.png)
![[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-6,10,13-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B48710.png)
